N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Regiochemistry Target engagement Conformational analysis

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448051-18-0) is a heterocyclic benzamide derivative composed of a 2-(trifluoromethyl)benzamide core linked via an ethyl spacer to a 3-(pyridin-2-yl)-1H-pyrazole motif. Its structural architecture places it within the broader class of pyridyl-pyrazolyl amide compounds, which are explicitly claimed for agricultural insecticidal and fungicidal use , and also appears in kinase inhibitor patent landscapes, particularly as a TrkA kinase inhibitor scaffold.

Molecular Formula C18H15F3N4O
Molecular Weight 360.34
CAS No. 1448051-18-0
Cat. No. B2579720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS1448051-18-0
Molecular FormulaC18H15F3N4O
Molecular Weight360.34
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)C(F)(F)F
InChIInChI=1S/C18H15F3N4O/c19-18(20,21)14-6-2-1-5-13(14)17(26)23-10-12-25-11-8-16(24-25)15-7-3-4-9-22-15/h1-9,11H,10,12H2,(H,23,26)
InChIKeyVDQHECBIJXANQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Procurement & Technical Baseline


N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448051-18-0) is a heterocyclic benzamide derivative composed of a 2-(trifluoromethyl)benzamide core linked via an ethyl spacer to a 3-(pyridin-2-yl)-1H-pyrazole motif. Its structural architecture places it within the broader class of pyridyl-pyrazolyl amide compounds, which are explicitly claimed for agricultural insecticidal and fungicidal use [1], and also appears in kinase inhibitor patent landscapes, particularly as a TrkA kinase inhibitor scaffold [2]. The molecular formula is C₁₈H₁₅F₃N₄O with a molecular weight of 360.34 g/mol. The defining chemical feature is the ortho-pyridyl (2-yl) nitrogen orientation relative to the pyrazole ring, a regiochemical decision that directly influences target binding geometry.

TrkA Kinase Screening Research Ethyl spacer scaffold for kinase selectivity profiling and target engagement studies
Insecticidal Activity Screening Pyridyl-pyrazolyl amide chemotype for lepidopteran SAR expansion
Physicochemical Profiling 2-CF₃ metabolic stability context vs. 2-SMe analog in matched series

Why Simple In-Class Substitution Fails for N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide


Pyridyl-pyrazolyl benzamide analogs cannot be interchanged without quantitative justification because the regioisomeric position of the pyridine nitrogen (2-yl vs. 3-yl vs. 4-yl) fundamentally alters hydrogen-bonding geometry at the target site, while modification of the benzamide substitution pattern (e.g., 2-CF₃ vs. 2-methylthio) alters both electronic character and steric occupancy of the binding pocket [1]. In TrkA kinase patent exemplification, compounds sharing the pyridin-2-yl-pyrazole motif appear alongside comparator compounds bearing pyridine replacements; efficacy differences measured via biochemical IC₅₀ values demonstrate that even single-atom modifications within this scaffold can shift potency by orders of magnitude [2]. Procurement of a generic pyridyl-pyrazolyl amide without regiochemical specification thus risks selecting an isomer with substantially different – and potentially irrelevant – activity at the intended biological or agrochemical target.

Regiochemistry Mismatch
Pyridin-4-yl isomer may not reproduce pyridin-2-yl hinge-binding geometry; target engagement not transferable.
Spacer Chemistry Mismatch
Direct amide (no spacer) analogs may shift primary target class from TrkA to BTK; scaffold selectivity context may differ.
Substituent Property Shift
2-SMe analog introduces oxidative lability; metabolic stability and lipophilicity profiles may diverge from the 2-CF₃ compound.

Quantitative Differentiation Evidence for N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide


Scaffold-Defining Regiochemistry: Pyridin-2-yl vs. Pyridin-4-yl Isomer Controls Bioactive Conformation

The target compound bears a pyridin-2-yl substituent at the pyrazole 3-position, placing the pyridine nitrogen ortho to the point of attachment. The closest positional isomer, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, bears the nitrogen para to the attachment point [1]. In kinase inhibitor medicinal chemistry, ortho-pyridine nitrogen placement enables a bidentate hydrogen-bond interaction with the hinge region of the ATP-binding site; para-substitution eliminates this geometry. Cross-study evaluation of TrkA patent compounds shows that pyridin-2-yl-containing exemplars achieve biochemical IC₅₀ values in the nanomolar range, while pyridine-replaced or regioisomeric compounds display reduced or no reported activity in the same assay system [2].

Regiochemistry
Cross-study comparable
Pyridin-2-yl enables bidentate hinge H-bond; nanomolar IC₅₀ reported for TrkA exemplars. Pyridin-4-yl isomer: no published kinase activity in the same assay panel.
Regiochemistry-dependent target engagement for TrkA kinase studies.
Hinge-binding geometry inferred from patent exemplification.
Regiochemistry Target engagement Conformational analysis

Kinase Selectivity: Differentiation from Closely Related TrkA Inhibitor Chemotypes via Amide- linked Ethyl Spacer

The target compound incorporates an ethyl (–CH₂CH₂–) spacer connecting the pyrazole N1 to the benzamide carbonyl. Within the TrkA inhibitor patent family, compounds utilizing direct amide linkage (zero-carbon spacer) or alternative spacers are explicitly exemplified alongside ethyl-linked variants [1]. Although explicit head-to-head selectivity panel data for 1448051-18-0 itself are not publicly available, the patent landscape establishes that spacer length and composition modulate selectivity across the kinase family. Compounds bearing the ethyl spacer are structurally differentiated from the direct-linked benzamide series exemplified in EP3082811B1 (BTK inhibitors) [2], where the absence of the spacer shifts pharmacological target class from TrkA to BTK.

Spacer Selectivity
Class-level inference
Ethyl spacer chemotype associated with TrkA kinase inhibitor patent family; direct amide linkage chemotype associated with BTK inhibitors.
Spacer composition governs primary target class; scaffolds are not interchangeable for focused screening.
No direct selectivity ratio for this compound; inferred from differential patent target claims.
TrkA kinase Selectivity Linker chemistry

Insecticidal Activity Context: Pyridyl-Pyrazolyl Amide Scaffold Potency in Armyworm Assays

The core pyridyl-pyrazolyl amide chemotype to which the target compound belongs has been evaluated for insecticidal activity. In the Chinese Journal of Organic Chemistry (2018), structurally related pyrazole amide derivatives carrying substituted pyridyl groups were tested against Oriental armyworm (Mythimna separata). At 500 μg/mL, ten compounds exhibited 60%–100% mortality, and at 100 μg/mL, two compounds retained 70%–100% activity, outperforming the commercial control tolfenpyrad [1]. While 1448051-18-0 itself was not the specific test compound in that study, it shares the defining pyridin-2-yl-pyrazole-amide pharmacophore with active compounds in the series, establishing that this scaffold is competent for insecticidal activity at agriculturally relevant concentrations. Procurement for agrochemical screening is thus mechanistically grounded.

Insecticidal Activity
Class-level inference
Scaffold analogs: reported ≥70% mortality at 100 μg/mL vs. tolfenpyrad in Mythimna separata leaf-dip bioassay.
Reported insecticidal activity context for lepidopteran screening.
Compound not directly tested; extrapolated from pyrazole amide series.
Insecticidal Oriental armyworm Pyrazole amide

Physicochemical Differentiation: 2-Trifluoromethyl vs. 2-Methylthio Benzamide Series Determines Lipophilicity and Metabolic Liability

The target compound features a 2-CF₃ substituent on the benzamide ring. A structurally documented direct analog, 2-(methylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, replaces CF₃ with SMe [1]. The trifluoromethyl group is strongly electron-withdrawing (Hammett σₚ = 0.54) and increases lipophilicity (Hansch π = 0.88) while resisting oxidative metabolism. The methylthio group (σₚ = 0.00; π = 0.61) is oxidatively labile, generating sulfoxide and sulfone metabolites. These property differences translate to divergent pharmacokinetic and environmental fate profiles. For procurement decisions, the CF₃-bearing compound offers a metabolically stable, high-logD scaffold suitable for programs requiring prolonged target exposure, whereas the SMe analog is better suited for pro-drug or short-residual-activity applications.

Benzamide Substituent
Cross-study comparable
2-CF₃: Hammett σₚ ≈ 0.54, Hansch π ≈ 0.88 (metabolically stable). 2-SMe: σₚ ≈ 0.00, π ≈ 0.61 (oxidatively labile).
Substituent choice shifts metabolic stability and lipophilicity context.
Predicted from substituent constants; experimental ADME data required.
Physicochemical properties Metabolic stability Trifluoromethyl

Evidence-Backed Application Scenarios for Procuring N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide


TrkA Kinase Inhibitor Screening and Lead Optimization

This compound carries the pyridin-2-yl-pyrazole-amide scaffold explicitly claimed and exemplified in TrkA kinase inhibitor patents [1]. Its ethyl spacer differentiates it from BTK-targeting analogs, enabling focused TrkA biochemical screening cascades. Procurement for a TrkA program ensures the correct scaffold architecture is evaluated, avoiding linker- or regioisomer-derived activity cliffs documented across kinase patent families.

Agrochemical Insecticidal Lead Discovery Against Lepidopteran Pests

The pyridyl-pyrazolyl amide chemotype has demonstrated insecticidal activity against Oriental armyworm (Mythimna separata) at concentrations as low as 100 μg/mL, with some analogs outperforming the commercial standard tolfenpyrad [2]. Researchers building agrochemical screening libraries should procure this compound as a representative of the active pyridin-2-yl regioisomer series for structure–activity relationship (SAR) expansion.

Metabolic Stability Comparator in Trifluoromethyl-Containing Lead Series

The 2-CF₃ substituent confers metabolic stability advantages over oxidatively labile 2-SMe analogs [3]. This compound can serve as a stable benchmark in in vitro microsomal or hepatocyte stability assays when benchmarking novel benzamide derivatives, enabling quantitative clearance comparison within a matched scaffold series.

Regiochemical Probe for Hinge-Binding Kinase Assays

As a pyridin-2-yl regioisomer, this compound provides a distinct hydrogen-bonding geometry relative to the pyridin-4-yl isomer [4]. It can be deployed as a regiochemical probe in kinase selectivity panels to experimentally map the contribution of pyridine nitrogen position to target engagement, generating data that inform subsequent medicinal chemistry design iterations.

Application
Selection Property
Validation Focus
TrkA kinase target engagement studies
Kinase inhibitor scaffold selectivity (TrkA vs. BTK)
Biochemical kinase inhibition assays (TrkA)
Lepidopteran insecticidal screening
Pyridyl-pyrazolyl amide insecticidal activity context
Insect mortality bioassay (Mythimna separata)
Metabolic stability profiling
Substituent-dependent metabolic stability (CF₃ vs. SMe)
In vitro microsomal or hepatocyte stability assays
Kinase hinge-binding regiochemistry studies
Pyridine nitrogen position (2-yl vs. 4-yl)
Kinase selectivity panel (hinge-binding geometry)
Quote Request

Request a Quote for N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.